molecular formula C14H10ClN3O4 B13822497 N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B13822497
M. Wt: 319.70 g/mol
InChI Key: BUMZZVDKLUBFQQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide: is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with a chloro and a nitro group on a benzamide backbone. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-4-nitrobenzamide: Similar structure but lacks the chloro group.

    N-(4-carbamoylphenyl)-2-chloro-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H10ClN3O4

Molecular Weight

319.70 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O4/c15-12-7-10(18(21)22)5-6-11(12)14(20)17-9-3-1-8(2-4-9)13(16)19/h1-7H,(H2,16,19)(H,17,20)

InChI Key

BUMZZVDKLUBFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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